molecular formula C13H11FN2O4S B4880750 N-[(4-fluorophenyl)methyl]-2-nitrobenzene-1-sulfonamide

N-[(4-fluorophenyl)methyl]-2-nitrobenzene-1-sulfonamide

Cat. No.: B4880750
M. Wt: 310.30 g/mol
InChI Key: UAOLOAUQGWYCNP-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)methyl]-2-nitrobenzene-1-sulfonamide is a sulfonamide derivative characterized by a 2-nitrobenzenesulfonyl group linked to a 4-fluorobenzylamine moiety. Sulfonamides are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors or antimicrobial agents, due to their electron-withdrawing sulfonyl groups and aromatic stability .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O4S/c14-11-7-5-10(6-8-11)9-15-21(19,20)13-4-2-1-3-12(13)16(17)18/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOLOAUQGWYCNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-2-nitrobenzene-1-sulfonamide typically involves a multi-step process. One common method includes the nitration of benzene sulfonamide to introduce the nitro group, followed by a Friedel-Crafts alkylation to attach the 4-fluorophenylmethyl group. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and Lewis acids such as aluminum chloride for the Friedel-Crafts reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

    Oxidation: Oxidized derivatives with additional functional groups.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-2-nitrobenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. The nitro group can also participate in redox reactions, influencing cellular pathways and signaling mechanisms .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key analogs and their structural deviations from the target compound:

Compound Name Substituents Molecular Formula Molecular Weight Key Differences Reference
N-[(4-Fluorophenyl)methyl]-2-nitrobenzene-1-sulfonamide 4-Fluorobenzyl, 2-nitrobenzenesulfonyl C₁₃H₁₁FN₂O₄S 326.3 (calculated) Reference compound -
N-[(4-Methoxyphenyl)methyl]-2-nitrobenzene-1-sulfonamide 4-Methoxybenzyl C₁₄H₁₄N₂O₅S 338.34 Methoxy (-OCH₃) replaces fluorine; alters electron density and lipophilicity
N-(4-Bromo-3-methylphenyl)-2-nitrobenzene-1-sulfonamide 4-Bromo-3-methylphenyl C₁₃H₁₁BrN₂O₄S 371.21 Bromine and methyl groups enhance steric bulk; potential for halogen bonding
N-{2-[4-(3-Chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide Piperazine ring, 3-chlorophenyl, 4-fluorophenyl C₁₉H₂₁ClFN₃O₃S 425.90 Extended piperazine chain introduces conformational flexibility; dual sulfonamide and amide groups
N-[5-Bromomethyl-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide Pyrimidine core, isopropyl, bromomethyl C₁₇H₂₀BrFN₄O₂S 467.29 Heterocyclic pyrimidine backbone; bromomethyl group enhances reactivity

Biological Activity

Overview

N-[(4-fluorophenyl)methyl]-2-nitrobenzene-1-sulfonamide is an organic compound with notable biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound features a sulfonamide group attached to a nitrobenzene ring, with a fluorophenylmethyl substituent, which contributes to its pharmacological properties. Understanding its biological activity is crucial for its potential application in drug development and other therapeutic areas.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its structural similarity to other fluorobenzyl compounds suggests that it may engage in non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces, which are essential for binding to enzymes or receptors involved in disease processes.

Pharmacokinetics

Research indicates that compounds similar to this compound are rapidly metabolized in vivo. This suggests that it may exhibit comparable pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), which are vital for its efficacy and safety profile.

Biological Activities

The compound has been investigated for several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been shown to inhibit bacterial growth effectively, making it a candidate for further development as an antibacterial agent .
  • Enzyme Inhibition : The compound is being explored as a potential enzyme inhibitor. Its sulfonamide group may allow it to inhibit enzymes involved in the folate biosynthesis pathway, similar to traditional sulfa drugs, but with enhanced efficacy against resistant strains .
  • Anti-inflammatory Properties : There is emerging evidence that suggests this compound may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

  • Antibacterial Efficacy : A study evaluated the minimum inhibitory concentration (MIC) of the compound against several bacterial strains. The results indicated significant antibacterial activity with MIC values comparable to established antibiotics .
  • Cytotoxicity Against Cancer Cells : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Notably, it demonstrated selective toxicity against certain tumor cells while sparing normal cells, suggesting a potential role in cancer therapy .
  • Mechanistic Studies : Further investigations into its mechanism revealed that the compound can disrupt metabolic pathways critical for bacterial survival and proliferation, thereby enhancing its antimicrobial effects .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
Enzyme InhibitionPotential inhibitor of folate biosynthesis
Anti-inflammatoryPreliminary evidence suggests anti-inflammatory effects
CytotoxicitySelective toxicity against cancer cell lines

Q & A

Q. What are the key synthetic routes for N-[(4-fluorophenyl)methyl]-2-nitrobenzene-1-sulfonamide?

The compound is typically synthesized via nucleophilic substitution between 2-nitrobenzenesulfonyl chloride and 4-fluorobenzylamine. A base such as triethylamine is used to deprotonate the amine and facilitate the reaction. Controlled temperatures (0–25°C) in anhydrous solvents like dichloromethane or dimethylformamide (DMF) optimize yield and purity. Post-synthesis purification involves recrystallization or column chromatography .

Q. How can purity and structural integrity be validated after synthesis?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms the presence of key functional groups, such as the sulfonamide linkage and aromatic protons. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC assesses purity (>95% is standard for pharmacological studies). Infrared (IR) spectroscopy can verify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .

Q. What are the primary biological screening methods for this compound?

Initial bioactivity screening often involves in vitro assays targeting enzymes or receptors implicated in disease pathways (e.g., kinases, GPCRs). Dose-response curves (IC₅₀/EC₅₀) are generated using fluorescence-based or colorimetric assays. Cytotoxicity is assessed via MTT or resazurin assays in cell lines .

Advanced Research Questions

Q. How does the substitution pattern (fluorine and nitro groups) influence structure-activity relationships (SAR)?

The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the nitro group at the 2-position on the benzene ring introduces electron-withdrawing effects, potentially modulating binding affinity. Comparative studies with analogs lacking fluorine or nitro substitutions (e.g., N-(4-methylphenyl)-2-nitrobenzenesulfonamide) reveal distinct bioactivity profiles, highlighting the importance of these groups .

Q. What crystallographic techniques are suitable for resolving its 3D structure?

Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is preferred. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Hydrogen bonding networks involving the sulfonamide group and nitro moiety can be analyzed to predict solid-state stability .

Q. How can contradictions in biological activity data be resolved?

Discrepancies between in vitro and in vivo results may arise from poor solubility or off-target effects. Orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. functional cellular assays) can clarify mechanisms. Physicochemical profiling (logP, pKa) and metabolite identification (via LC-MS) further contextualize activity .

Q. What strategies optimize reaction yields during scale-up?

Solvent selection (e.g., DMF for high solubility) and catalyst screening (e.g., DMAP for acylation) improve efficiency. Microwave-assisted synthesis reduces reaction times. Process analytical technology (PAT), such as in-situ FTIR, monitors intermediate formation to prevent side reactions .

Q. How do electronic effects of substituents impact stability under physiological conditions?

The electron-withdrawing nitro group may reduce hydrolytic stability of the sulfonamide bond in acidic environments. Accelerated stability studies (40°C/75% RH) coupled with LC-MS degradation profiling identify vulnerable sites. Computational modeling (DFT) predicts electron density distributions to guide structural modifications .

Q. What biophysical methods characterize target interactions?

Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, while molecular docking (e.g., AutoDock Vina) identifies key residues in protein binding pockets. Fluorescence polarization assays assess competitive binding with known inhibitors .

Q. How can synthetic byproducts be minimized during multi-step synthesis?

Stepwise quenching of intermediates (e.g., using aqueous NaHCO₃ after sulfonylation) prevents cross-reactivity. Gradient elution in flash chromatography isolates intermediates with >90% purity. Reaction optimization via Design of Experiments (DoE) identifies critical parameters (e.g., stoichiometry, temperature) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(4-fluorophenyl)methyl]-2-nitrobenzene-1-sulfonamide
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N-[(4-fluorophenyl)methyl]-2-nitrobenzene-1-sulfonamide

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